C.I. Direct blue 8

Description

Historical Trajectories and Evolution of Direct Azo Dye Research

The journey of direct azo dyes, a major class of synthetic colorants, is deeply intertwined with the advancement of organic chemistry. britannica.comekb.eg Azo dyes are characterized by the presence of one or more azo groups (—N=N—) which connect aromatic rings. aithor.com

Early Synthetic Methodologies and Their Academic Significance

The synthesis of azo dyes traditionally involves a two-step process: diazotization and coupling. ekb.egnih.gov The first azo dye was synthesized in 1858 by Peter Griess. aithor.com This discovery paved the way for the rapid expansion of the synthetic dye industry. aithor.com The first direct dye, Congo red, was discovered in 1884 and could dye cotton directly without the need for a mordant. britannica.com This was a significant breakthrough, as natural dyes required mordants, such as metal salts, to bind to fibers like cotton. britannica.com Early research focused on discovering new dye structures with improved properties, such as better fastness to light and washing. britannica.com The academic significance of these early methodologies lies in their contribution to the fundamental understanding of aromatic chemistry and reaction mechanisms.

Evolution of Research Focus: From Dye Synthesis to Environmental Impact and Advanced Applications

While the initial focus of azo dye research was on synthesis and application in the textile industry, the scientific community's attention has progressively shifted towards the environmental implications of these compounds. researchgate.netcdnsciencepub.com The complex aromatic structure of many azo dyes makes them resistant to degradation under natural conditions, leading to their persistence in the environment. researchgate.net This has spurred extensive research into methods for their removal from industrial wastewater. cdnsciencepub.com

In recent years, research has also explored advanced applications of azo dyes beyond their traditional use as colorants. These include their use in high-tech fields such as nonlinear optics, optical data storage, and as molecular photoswitches. ekb.egaithor.com

Academic Importance and Research Justification for C.I. Direct Blue 8 Studies

This compound, also known as Benzo Azurine G, has emerged as a compound of significant academic interest, primarily due to its widespread industrial use and its subsequent environmental presence. ontosight.aiepa.gov Its benzidine-based structure has also raised concerns regarding its potential metabolic products. epa.goveuropa.eu

This compound as a Model Compound in Environmental Remediation Studies

The prevalence of this compound in textile effluents has positioned it as a model compound for investigating the efficacy of various environmental remediation techniques. researchgate.net Researchers utilize this dye to test and optimize processes designed to decolorize and degrade textile wastewater.

Key Research Areas:

Adsorption: Numerous studies have investigated the removal of this compound from aqueous solutions using different adsorbent materials.

Biodegradation: The ability of microorganisms, including bacteria and fungi, to break down the complex structure of this compound is a significant area of research. epa.gov For instance, a bacterial consortium designated as PVN-5 has demonstrated the ability to completely decolorize this compound within 24 hours. ijcmas.com

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis and Fenton-like reactions, are being explored for their potential to mineralize this compound into less harmful substances.

The following table summarizes selected research findings on the remediation of this compound:

| Remediation Technique | Organism/Material | Efficiency | Reference |

| Biodegradation | Bacterial Consortium PVN-5 | 95.23% decolorization in 12 hours, complete in 24 hours | ijcmas.com |

Scholarly Gaps and Future Research Imperatives

Despite the extensive research on this compound, several knowledge gaps remain. A critical area for future investigation is the complete mineralization of the dye and the identification of all intermediate breakdown products. While decolorization is a primary goal, ensuring that the resulting compounds are non-toxic is paramount. Further research is also needed to develop more cost-effective and scalable remediation technologies for industrial applications. The long-term ecological impact of the dye and its degradation byproducts in different environmental compartments also warrants more in-depth study.

Scope and Methodological Paradigms of Research on this compound

The study of this compound employs a wide range of analytical and methodological approaches.

Commonly Used Techniques:

Spectrophotometry: UV-Visible spectrophotometry is widely used to quantify the concentration of the dye in solution and to monitor the progress of decolorization during remediation studies. researchgate.net

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for separating and identifying the dye and its degradation products.

Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structure of the dye and its metabolites.

Microscopy: Scanning Electron Microscopy (SEM) is employed to characterize the surface morphology of adsorbents used in remediation. researchgate.net

The selection of a particular methodology is dictated by the specific research question, whether it is to understand the fundamental chemistry of the dye, to assess its environmental fate, or to develop effective treatment technologies.

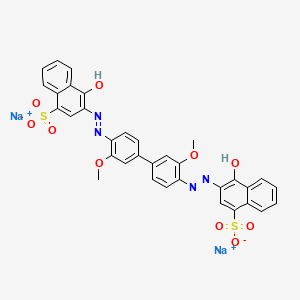

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-19(11-13-25(29)35-37-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)39)20-12-14-26(30(16-20)48-2)36-38-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPKAJPNUOBWGE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N4Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025193 | |

| Record name | C.I. Direct Blue 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. direct blue 8 is a bluish-black powder. (NTP, 1992) | |

| Record name | C.I. DIRECT BLUE 8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20296 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 64 °F (NTP, 1992) | |

| Record name | C.I. DIRECT BLUE 8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20296 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2429-71-2 | |

| Record name | C.I. DIRECT BLUE 8 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20296 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Blue 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis(4-hydroxynaphthalene-1-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHU68842R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Structural Modifications for Research Purposes

Chemical Synthesis of C.I. Direct Blue 8: An Academic Perspective

From an academic standpoint, the synthesis of this compound, a disazo dye, is a classic example of aromatic chemistry involving diazotization and azo coupling reactions. The established manufacturing method involves the double diazotization of 3,3'-Dimethoxybenzidine, which is then coupled with two equivalents of 4-Hydroxynaphthalene-1-sulfonic acid. worlddyevariety.com This process creates the characteristic extended conjugated system responsible for the dye's blue color. nih.gov

The general synthesis of azo dyes is a two-step process. nih.gov The first step is diazotization, where a primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. nih.govevitachem.com The second step is the coupling reaction, where the electrophilic diazonium salt reacts with a nucleophilic coupling component, such as a phenol (B47542) or naphthol derivative, to form the azo bond (-N=N-). nih.govevitachem.com In the case of this compound, the diamine (3,3'-dimethoxybenzidine) is diazotized at both amine groups, and this tetrazo compound then couples with the naphthol derivative. worlddyevariety.com

The formation of the azo bond is an electrophilic aromatic substitution reaction. The diazonium ion (Ar-N₂⁺) acts as the electrophile, attacking the electron-rich coupling component. nih.gov For direct dyes like this compound, the coupling component is typically a naphthol derivative containing electron-donating groups such as hydroxyl (-OH) and amino (-NH₂) groups, which activate the aromatic ring for electrophilic attack. canada.cascientifictemper.com

The reaction mechanism proceeds as follows:

Diazotization : The primary aromatic amine (in this case, each amino group on 3,3'-dimethoxybenzidine) reacts with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C) to form a highly reactive diazonium salt. ekb.eg Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. evitachem.comekb.eg

Azo Coupling : The diazonium salt then reacts with the coupling component (4-Hydroxynaphthalene-1-sulfonic acid). The electrophilic diazonium ion attacks the electron-rich position on the naphthol ring, leading to the formation of the azo linkage (-N=N-). evitachem.com This reaction is sensitive to pH; coupling to phenols is typically carried out under weakly alkaline conditions, while coupling to amines is done in weakly acidic conditions.

Azo compounds can exist in two tautomeric forms: the azo form (-N=N-) and the hydrazone form (=N-NH-). canada.ca The equilibrium between these two forms can be influenced by the solvent and the specific substituents on the aromatic rings. This tautomerism is a key factor in determining the final color and properties of the dye. canada.ca

For research purposes, optimizing the synthesis of this compound focuses on maximizing yield, ensuring high purity, and achieving reproducible results on a smaller scale than industrial production. Key parameters that are critical for successful synthesis include temperature, pH, and reaction time. evitachem.com

Optimization studies would systematically vary these parameters to determine their effect on the reaction outcome. For instance, while industrial processes are well-established, research applications might require slight structural variations or labeling, necessitating a re-optimization of the synthesis.

A hypothetical optimization study for the research-scale synthesis of this compound might investigate the following parameters:

| Parameter | Range Studied | Rationale | Potential Impact on Outcome |

| Diazotization Temperature | 0 - 10 °C | The diazonium salt is thermally unstable and can decompose at higher temperatures, reducing yield. evitachem.comekb.eg | Lower temperatures (0-5 °C) are expected to yield a more stable diazonium intermediate and higher final product yield. |

| Coupling Reaction pH | 7 - 10 | The nucleophilicity of the coupling component (naphthol) is pH-dependent. Alkaline conditions are needed to deprotonate the hydroxyl group, activating it for coupling. nih.gov | An optimal pH is required to ensure efficient coupling without promoting side reactions or decomposition of the diazonium salt. |

| Reactant Molar Ratio | 1:1.8 to 1:2.2 (Diamine:Coupler) | Stoichiometry affects reaction completion and can influence the formation of byproducts. | A slight excess of the coupling component may drive the reaction to completion, but a large excess could complicate purification. |

| Reaction Time | 1 - 6 hours | Sufficient time is needed for the reaction to go to completion. | Monitoring the reaction (e.g., by TLC or spectroscopy) can determine the optimal time to maximize yield and minimize byproduct formation. researchgate.netasianpubs.org |

These studies are essential for adapting the synthesis for academic research, where high purity is often more critical than bulk yield.

Mechanistic Pathways of Azo Bond Formation in Direct Dyes

Derivatization and Functionalization of this compound for Enhanced Research Applications

The basic structure of this compound can be chemically modified to create derivatives with tailored properties for specific research applications. copernicus.orgresearchgate.net This process, known as derivatization or functionalization, involves adding new functional groups or altering existing ones to change the molecule's solubility, reactivity, or spectroscopic properties.

This compound is already water-soluble due to the presence of two sodium sulfonate (-SO₃Na) groups in its structure. worlddyevariety.com These groups are highly effective at rendering azo dyes soluble in aqueous media. tandfonline.com The sulfonic acid group improves solubility through strong ion-dipole interactions with water and its ability to act as both a hydrogen bond donor and acceptor. tandfonline.com

For specialized research applications, the solubility and solution behavior can be further tuned by introducing additional or different solubilizing groups. The number and position of these groups can significantly affect the dye's properties. tandfonline.com

| Solubilizing Group | Method of Introduction | Impact on Solution Behavior |

| Additional Sulfonic Acid (-SO₃H) | Sulfonation of the aromatic rings. | Increases water solubility across a wide pH range. mdpi.com Can cause shifts in the absorption spectrum (color). tandfonline.com |

| Carboxylic Acid (-COOH) | Oxidation of methyl groups or coupling with carboxylated intermediates. | Provides pH-dependent water solubility; the dye is soluble at neutral to high pH but less soluble in acidic conditions. mdpi.com |

| Hydroxyl (-OH) | Coupling with polyhydroxylated aromatic compounds. | Can increase water solubility and provides sites for hydrogen bonding or further derivatization. researchgate.net |

| Polyethylene Glycol (PEG) Chains | Covalent attachment to existing functional groups (e.g., hydroxyls). | Significantly enhances aqueous solubility and can improve biocompatibility for biological applications. |

Functionalizing this compound with specific reactive groups allows for its integration into more complex systems like polymers, nanoparticles, or sensor arrays. This modification transforms the dye from a simple colorant into a functional component of a material.

One approach is to introduce reactive groups that can form covalent bonds with a substrate. For example, introducing a terminal alkyne or azide (B81097) group would allow the dye to be "clicked" onto a polymer backbone or a nanoparticle surface using copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). This provides a stable and specific attachment.

Another application is in the development of chemical sensors. The chromophore of this compound is sensitive to its local chemical environment. By modifying the dye to selectively bind to a target analyte (e.g., a metal ion or a biomolecule), its color or fluorescence properties could change upon binding, forming the basis of a colorimetric or fluorescent sensor. For example, the related dye Chicago Sky Blue 6B has been identified as an inhibitor of the vesicular glutamate (B1630785) transporter, demonstrating that these dye structures can be tailored for specific biological targets. glpbio.com

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact and improve safety. Research in this area focuses on several key aspects:

Use of Safer Starting Materials : A primary goal in modern dye chemistry is to replace hazardous starting materials. While this compound is derived from 3,3'-dimethoxybenzidine, research into azo dyes often seeks alternatives to any benzidine-based compounds due to the carcinogenicity of the parent compound, benzidine (B372746). researchgate.net Synthesizing dyes from non-carcinogenic amines is a major focus of green dye research. researchgate.net

Alternative Reaction Pathways : Developing new synthetic methods that avoid harsh conditions or toxic reagents is a core principle of green chemistry. For azo compounds, research has explored the direct oxidation of aromatic amines using clean oxidants like molecular oxygen, which is a more atom-economical and greener alternative to the traditional diazotization process that uses nitrous acid. mdpi.com Another green approach involves using hydrazine (B178648) hydrate (B1144303) as a dinitrogen source. mdpi.com

Use of Safer Solvents : The synthesis of this compound and other direct dyes often uses water as a solvent, which is considered a green solvent. mdpi.com Research continues to explore ways to minimize or eliminate the use of organic solvents in purification steps.

Catalysis : The use of catalysts can enable more efficient reactions under milder conditions. Research into catalytic methods for azo bond formation could lead to syntheses with higher yields and lower energy consumption. mdpi.com

By embracing these principles, the research community is working to develop next-generation synthetic routes for dyes like this compound that are not only efficient but also environmentally benign.

Environmental Fate and Remediation Methodologies: an In Depth Research Analysis

Degradation Pathways and Mechanistic Studies of C.I. Direct Blue 8 in Environmental Matrices

The widespread use of synthetic dyes, such as the azo dye this compound, in industries like textiles and paper leads to their release into wastewater, posing significant environmental challenges. biomedres.us These dyes are often chemically stable and resistant to conventional wastewater treatment methods. biomedres.usmdpi.com Consequently, research has focused on developing effective remediation technologies to degrade these complex organic pollutants. This analysis delves into the scientific research on the degradation pathways of this compound, examining both photocatalytic and biological methods.

Photocatalytic Degradation Research

Photocatalysis, an advanced oxidation process (AOP), is a promising technique for breaking down highly toxic and resistant organic compounds into less harmful substances. biomedres.us The process utilizes a semiconductor photocatalyst, which, upon irradiation with light, generates highly reactive species like hydroxyl radicals (•OH) that can oxidize and mineralize dye molecules. mdpi.commdpi.com While specific studies on this compound are limited, extensive research on other direct blue dyes provides a strong framework for understanding its potential photocatalytic degradation.

To improve the efficiency of photocatalysis, researchers have focused on modifying semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO). biomedres.usscirp.org A primary strategy involves doping the photocatalyst with metal or non-metal ions to enhance its photoactivity. frontiersin.orgsemanticscholar.org Doping can retard the rapid recombination of electron-hole pairs, which is a major limitation in photocatalysis, and can extend the catalyst's light absorption into the visible spectrum. frontiersin.orgfrontiersin.org

Several doping strategies have been explored for the degradation of various direct blue dyes:

Lanthanide Doping: A study on the photocatalytic degradation of Direct Blue 53 (DB53) found that doping TiO₂ with different lanthanide ions significantly impacted the catalyst's surface properties and efficiency. biomedres.us Gd-TiO₂ (Gadolinium-doped TiO₂) was identified as the most effective, achieving the highest dye removal due to superior surface characteristics. biomedres.us

Silver (Ag) Doping: Silver is a highly effective dopant that can create a Schottky barrier at the TiO₂ interface, which enhances the separation of electrons and holes. frontiersin.orgfrontiersin.org Catechin-functionalized Ag-doped TiO₂ nanoparticles have shown significantly enhanced photocatalytic degradation of methylene (B1212753) blue, with 5% Ag-TiO₂NPs achieving 91% degradation. frontiersin.org

Iron (Fe) Doping: Fe-doped TiO₂ has been successfully used to degrade Direct Blue 199 from industrial wastewater under both UV light and direct sunlight. biomedres.us Similarly, doping ZnO with CoFe₂O₄ was shown to increase its photoactivity for dye degradation. biomedres.us

Other Dopants: Researchers have also investigated the use of copper (Cu) to enhance the photocatalytic performance of materials like Ce₂Zr₂O₇, achieving 96% degradation of methylene blue within 50 minutes under visible light. nih.gov

These studies collectively demonstrate that modifying photocatalysts through doping is a powerful strategy to boost the degradation efficiency of complex dyes, a principle that is directly applicable to this compound. biomedres.ussemanticscholar.org

Table 1: Examples of Doped Photocatalysts for Direct Dye Degradation This table is interactive. You can sort and filter the data.

| Dye | Photocatalyst | Dopant | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|---|

| Direct Blue 53 | TiO₂ | Gadolinium (Gd) | UV | High | biomedres.us |

| Direct Blue 199 | TiO₂ | Iron (Fe) | UV / Sunlight | Not specified | biomedres.us |

| Direct Blue 71 | CuFeO₂/ZnO | Copper (Cu), Iron (Fe) | Visible Light | Confirmed Mineralization | biomedres.us |

| Methylene Blue | Ce₂Zr₂O₇ | Copper (Cu) | Visible Light | 96% in 50 min | nih.gov |

Understanding the reaction kinetics is crucial for optimizing the photocatalytic degradation process. Research has consistently shown that the photocatalytic degradation of various dyes, including direct blue dyes, can be effectively described by pseudo-first-order kinetics. biomedres.usmdpi.comscirp.orgiwaponline.com

This model is often represented by the Langmuir-Hinshelwood model, which relates the degradation rate to the concentration of the pollutant on the catalyst surface. scirp.org The pseudo-first-order relationship is typically observed as a linear plot of the natural logarithm of the concentration ratio (ln(C₀/C)) against irradiation time. scirp.org

A study on the degradation of Direct Blue 1 (DB1) using TiO₂ photocatalysis confirmed that the process follows a pseudo-first-order kinetic model. mdpi.com The researchers determined the reaction rate constants under various conditions. For instance, using TiO₂ irradiated with a 10 kGy e-beam, the degradation rate constant was 0.0742 min⁻¹, an increase of 12.3% compared to non-irradiated TiO₂ (0.0661 min⁻¹). mdpi.com Similarly, the degradation of C.I. Basic Blue 41 with TiO₂ nanoparticles also followed pseudo-first-order kinetics. scirp.org This kinetic behavior suggests that the reaction rate is directly proportional to the dye concentration at a constant catalyst load and light intensity. scirp.org

Table 2: Kinetic Data for Photocatalytic Degradation of Direct Dyes This table is interactive. You can sort and filter the data.

| Dye | Photocatalyst | Kinetic Model | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|---|

| Direct Blue 1 | TiO₂ (non-irradiated) | Pseudo-first-order | 0.0661 min⁻¹ | 50 mg/L dye, 200 mg/L TiO₂, pH 2.5 | mdpi.com |

| Direct Blue 1 | TiO₂ (10 kGy irradiated) | Pseudo-first-order | 0.0742 min⁻¹ | 50 mg/L dye, 200 mg/L TiO₂, pH 2.5 | mdpi.com |

| C.I. Basic Blue 41 | TiO₂ | Pseudo-first-order | Not specified | Decreasing dye concentration was linearly related to irradiation time. | scirp.org |

The degradation of azo dyes like this compound involves the breakdown of the molecule into smaller, less complex compounds. The most vulnerable part of an azo dye molecule is the azo linkage (–N=N–). scbt.com Reductive cleavage of this bond is considered a primary degradation pathway, which results in the formation of various aromatic amines. scbt.com

For example, in a study on the degradation of the related dye C.I. Direct Blue 15, the initial step was the cleavage of the azo bonds, leading to the formation of intermediates such as 1-amino-8-naphthol and 3,3'-dimethylbenzidine. mdpi.com These intermediates were then further broken down into smaller molecules like anti-pentenoic acid and phenol (B47542), which are expected to eventually mineralize into CO₂ and H₂O through a series of oxidation reactions. mdpi.com Given the structural similarities among direct blue dyes, it is plausible that the degradation of this compound would proceed through a similar pathway involving the cleavage of its azo bonds to form corresponding aromatic amines, which are then further oxidized.

Kinetic Modeling of Photocatalytic Processes

Biodegradation and Bioremediation Research

Bioremediation offers an environmentally friendly and cost-effective alternative for treating dye-containing wastewater. sjp.ac.lk This approach utilizes the metabolic capabilities of microorganisms such as bacteria, fungi, and algae to decolorize and degrade dye molecules. epa.gov

The core mechanism of microbial dye decolorization, particularly for azo dyes, involves enzymes that break the chromophoric azo bonds. uminho.pt This breakdown typically occurs under anaerobic or anoxic conditions, where azoreductase enzymes cleave the –N=N– linkage, resulting in the formation of colorless aromatic amines. uminho.pt These amines may then be further degraded, sometimes under aerobic conditions. frontiersin.org

Several studies have demonstrated the potential of microbial consortia and individual strains to decolorize this compound and other direct dyes.

A bacterial consortium designated PVN-5, containing three distinct isolates, showed high efficiency in decolorizing this compound. It achieved 95.23% decolorization within 12 hours and complete decolorization in 24 hours at an initial dye concentration of 100 mg/L. ijcmas.com This was significantly faster than the individual isolates. ijcmas.com

Fungi from the genus Aspergillus have also been used for bioremediation. Aspergillus niger was able to degrade Direct Blue 71 by up to 84% after 10 days of incubation. potopk.com.pl

In research on C.I. Direct Blue 201, native bacterial strains including Alcaligenes faecalis, Micrococcus luteus, and Staphylococcus warneri achieved complete decolorization within 60, 64, and 72 hours, respectively. tci-thaijo.org

The rate of microbial decolorization is influenced by several factors, including the initial dye concentration, pH, temperature, and the presence of co-substrates. uminho.ptfrontiersin.orgtci-thaijo.org Generally, an increase in dye concentration can lead to a decrease in decolorization efficiency due to the toxic effects of the dye on the microorganisms. uminho.pt

Table 3: Microbial Decolorization of C.I. Direct Blue Dyes This table is interactive. You can sort and filter the data.

| Dye | Microorganism(s) | Incubation Time | Decolorization % | Key Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Bacterial Consortium PVN-5 | 12 hours | 95.23% | 100 mg/L dye, 37°C, pH 7.0 | ijcmas.com |

| This compound | Bacterial Consortium PVN-5 | 24 hours | 100% | 100 mg/L dye, 37°C, pH 7.0 | ijcmas.com |

| C.I. Direct Blue 71 | Aspergillus niger | 10 days | up to 84% | Static culture, 25°C | potopk.com.pl |

| C.I. Direct Blue 201 | Alcaligenes faecalis | 60 hours | 100% | Static, 28°C, pH 7-9 | tci-thaijo.org |

| C.I. Direct Blue 201 | Micrococcus luteus | 64 hours | 100% | Static, 28°C, pH 7-9 | tci-thaijo.org |

| C.I. Direct Blue 201 | Staphylococcus warneri | 72 hours | 100% | Static, 28°C, pH 7-9 | tci-thaijo.org |

Enzymatic Degradation Studies (e.g., Azoreductase, Laccase)

Role of Microbial Consortia and Genetic Engineering in Enhanced Bioremediation

To improve the efficiency of bioremediation, researchers have explored the use of microbial consortia and genetically engineered microorganisms.

Microbial Consortia: Mixed microbial cultures often exhibit enhanced degradation capabilities compared to pure strains. mdpi.comworldwidejournals.comresearchgate.net This is attributed to synergistic interactions where different species may attack the dye molecule at various points or utilize the metabolic byproducts of other organisms. nih.govworldwidejournals.com A consortium can lead to more complete mineralization of the dye. mdpi.com For example, a microbial consortium demonstrated the ability to decolorize and detoxify Direct Blue-15. worldwidejournals.com

Genetic Engineering: Modern biotechnology offers tools to enhance the bioremediation potential of microorganisms. uminho.pt This involves the transfer of genes encoding for specific degradative enzymes, such as azoreductase, into host organisms like Escherichia coli. tandfonline.comworldwidejournals.commbl.or.kr Such genetically engineered microorganisms have shown a higher capacity for decolorizing direct dyes like C.I. Direct Blue 71. tandfonline.comworldwidejournals.com

Identification of Biodegradation Metabolites and Pathways

Under anaerobic conditions, the initial step in the biodegradation of C.I. Direct Blue 15 is the reductive cleavage of the azo bonds, leading to the formation of 3,3'-dimethoxybenzidine. iarc.fr Further degradation of these aromatic amines can occur under aerobic conditions. nih.gov A proposed degradation pathway for C.I. Direct Blue 15 using iron-carbon micro-electrolysis coupled with H₂O₂ involves the initial breaking of the azo bonds to form intermediates like 1-amino-8-naphthol. mdpi.com

Table 3: Potential Biodegradation Metabolites of a Related Dye (C.I. Direct Blue 15)

| Parent Compound | Degradation Method | Identified Metabolites |

| C.I. Direct Blue 15 | Anaerobic sludge | 3,3'-dimethoxybenzidine. iarc.fr |

| C.I. Direct Blue 15 | Iron-carbon micro-electrolysis + H₂O₂ | 1-amino-8-naphthol and other aromatic amines. mdpi.comresearchgate.net |

Adsorption Mechanisms and Material Science Applications for Removal

Adsorption is a widely used physicochemical method for removing dyes from wastewater due to its efficiency and the availability of a wide range of adsorbent materials. ijnrd.org

Development of Novel Adsorbents from Sustainable Sources

There is a growing interest in developing low-cost and sustainable adsorbents from waste materials. ijnrd.orgnih.govncsu.edu

Agricultural Wastes: Materials like manioc husk, olive mill solid wastes, and palm oil agriculture waste have been successfully converted into activated carbon or other types of adsorbents. ncsu.eduunirioja.esmdpi.com For example, activated carbon derived from manioc husk showed effective removal of Direct Blue 86. unirioja.es

Biopolymers: Chitosan (B1678972), derived from crustacean shells, has been investigated as a biosorbent for dyes like Direct Blue 78. mdpi.commdpi.com

Industrial Byproducts: Water treatment residuals (post-coagulation sludge) have been used as adsorbents for dyes like Direct Red 81. deswater.com

Natural Materials: Pine needles and eggshells are other examples of biomass that can be processed into sustainable adsorbents. mdpi.comacs.org

Table 4: Examples of Novel Adsorbents from Sustainable Sources

| Adsorbent Material | Source | Target Dye Example |

| Activated Carbon | Manioc Husk | Direct Blue 86. unirioja.es |

| Chitosan Beads | Crustacean Shells | Direct Blue 78. mdpi.com |

| Eggshell | Food Waste | Direct Blue 78. mdpi.com |

| Modified Bentonite | Natural Clay | Direct Blue 1. ukwms.ac.id |

| Modified Palm Kernel Shell | Palm Oil Waste | Reactive Black 5. ncsu.edu |

Adsorption Isotherms and Kinetic Models for this compound

To understand and optimize the adsorption process, experimental data are often fitted to various isotherm and kinetic models.

Adsorption Isotherms: These models describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the dye concentration remaining in the solution at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.comukwms.ac.id It is often used to determine the maximum adsorption capacity (q_max) of an adsorbent. mdpi.commdpi.com

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and multilayer adsorption. mdpi.commdpi.com

Temkin Isotherm: This model considers the effect of adsorbent-adsorbate interactions on the heat of adsorption. mdpi.com

Adsorption Kinetics: These models describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of available active sites. mdpi.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comdeswater.comukwms.ac.id This model has been found to be a good fit for the adsorption of various direct dyes onto different adsorbents. mdpi.comdeswater.comukwms.ac.id

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. mdpi.com

Table 5: Common Adsorption Isotherm and Kinetic Models

| Model Type | Model Name | Key Assumption/Parameter |

| Isotherm | Langmuir | Monolayer adsorption, maximum adsorption capacity (q_max). mdpi.comukwms.ac.id |

| Isotherm | Freundlich | Heterogeneous surface, multilayer adsorption. mdpi.commdpi.com |

| Isotherm | Temkin | Adsorbent-adsorbate interactions affect the heat of adsorption. mdpi.com |

| Kinetic | Pseudo-First-Order | Rate is proportional to available sites. mdpi.com |

| Kinetic | Pseudo-Second-Order | Chemisorption is the rate-limiting step. mdpi.comdeswater.com |

| Kinetic | Intraparticle Diffusion | Describes diffusion mechanism. mdpi.com |

Surface Interactions and Mechanistic Elucidation of Adsorption

The adsorption of this compound onto various materials involves a combination of physical and chemical interactions. The specific mechanisms are influenced by factors such as the adsorbent's surface chemistry, the solution's pH, and the presence of other substances.

On activated carbon derived from manioc husk, the adsorption of a similar direct dye, DB-86, is significantly affected by pH. unirioja.es The adsorption capacity decreases as the pH increases, which can be attributed to interactions between the functional groups on the adsorbent surface and the sulfonate groups of the dye. unirioja.es At a pH below 3.1, the surface of the activated carbon carries a positive charge, which enhances the adsorption of the negatively charged dye molecules. unirioja.es Even at basic pH levels, adsorption still occurs, suggesting the involvement of van der Waals forces and hydrogen bonds. unirioja.es

Studies on the adsorption of C.I. Direct Black 80 on Zygophyllum gaetulum stem powder indicate a rapid initial adsorption phase, primarily governed by physical interactions like hydrogen bonds between the dye and the hydroxyl groups in cellulose (B213188) and hemicellulose. nih.gov This is followed by a slower phase where chemical interactions may play a role. nih.gov The maximum adsorption capacity in this system was found to be 163.23 mg/g, with π-π stacking interactions from lignin (B12514952) also contributing to the process. nih.gov

The adsorption of C.I. Direct Blue 78 onto chitosan-NaOH and β-cyclodextrin-epichlorohydrin polymers involves surface exchange reactions where the dye molecules diffuse into the polymer matrix. mdpi.com Inside the polymer, inclusion complexes, hydrogen bonds, or hydrophobic interactions can occur. mdpi.com The process is described as chemisorption or chemical adsorption. mdpi.com The pH of the medium is a critical factor, as the protonation of the primary amino groups of chitosan in acidic conditions allows for strong electrostatic attraction with anionic dyes. scirp.org

The nature of the adsorbent surface significantly influences the adsorption mechanism. For instance, the adsorption of Direct Blue 71 on mixed silica-alumina oxide is attributed to the presence of various functional groups and oxygen bridges on the surface, which change depending on the solution's pH. umcs.pl The interaction between the anionic dye and the positively charged surface sites leads to an increase in the solid surface charge density. researchgate.net

The mechanism of adsorption can also be elucidated by studying desorption. If a dye can be desorbed using distilled water, it suggests that the bonding to the sorbent is weak. sphinxsai.com

Table: Adsorption Mechanisms of C.I. Direct Dyes on Various Adsorbents

Electrochemical and Advanced Oxidation Processes (AOPs) in Degradation Research

Electrochemical methods and Advanced Oxidation Processes (AOPs) are effective for the degradation of this compound and similar dyes. These technologies utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex dye molecules.

Iron-carbon micro-electrolysis (ICME) is a promising technology for treating wastewater containing dyes like C.I. Direct Blue 15. researchgate.net This process creates a micro-galvanic cell system between iron and carbon, leading to pollutant removal through redox reactions, adsorption, and co-precipitation. researchgate.net When coupled with hydrogen peroxide (H₂O₂), the ICME process is enhanced, functioning as a Fenton-like system. mdpi.com

In a study on C.I. Direct Blue 15, the combination of ICME with H₂O₂ resulted in a 98% decolorization and a 40% removal of total organic carbon (TOC) under optimal conditions (Fe/C ratio of 2:1, pH 3, 60-minute reaction time, and staged addition of H₂O₂). mdpi.comnih.gov The degradation primarily occurs through the attack of the azo bond (–N=N–) by hydrogen atoms ([H]) and hydroxyl radicals (•OH). mdpi.com This initial cleavage breaks the dye molecule into smaller intermediates, such as 1-amino-8-naphthol and 3,3′-dimethylbenzidine, which are then further oxidized. mdpi.com

The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with H₂O₂, is a well-established AOP for dye degradation. The efficiency of this process is highly dependent on parameters like the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution. researchgate.net For the degradation of Direct Blue 71, optimal conditions were found to be a pH of 3.0, a Fe²⁺ concentration of 3 mg/L, and an H₂O₂ concentration of 125 mg/L, achieving 94% color removal and 50.7% COD removal. researchgate.net Using zero-valent iron (ZVI) in a Fenton-like process for Direct Blue 71 degradation also proved effective, with 100% decolorization achieved within 20 minutes under optimal conditions. pjoes.com

Ozonation is another powerful AOP for the degradation of direct dyes. Ozone (O₃) can directly attack the chromophoric groups of the dye molecule, leading to decolorization. scispace.com For C.I. Direct Blue 106, ozonation led to the degradation of the oxazine (B8389632) groups in the dye structure. scispace.com The process can also be combined with UV irradiation (UV/O₃) to enhance the generation of hydroxyl radicals. icrc.ac.ir

The UV/H₂O₂ process is also a highly effective method for dye degradation. In this process, UV light cleaves H₂O₂ molecules to produce hydroxyl radicals. researchgate.net For C.I. Direct Blue 199, this process achieved 90% decolorization and 74% TOC removal under optimized conditions. researchgate.net The efficiency of the UV/H₂O₂ process is influenced by the initial dye concentration, H₂O₂ dosage, UV dosage, and pH. researchgate.net A sequential process of ozonation followed by UV/H₂O₂ has been shown to be particularly effective for treating dyehouse effluent containing C.I. Direct Blue 199, rapidly removing both color and TOC. nih.gov

The degradation of C.I. Direct Blue dyes often follows specific kinetic models. For instance, the degradation of C.I. Direct Blue 15 using iron-carbon micro-electrolysis coupled with H₂O₂ was found to follow first-order reaction kinetics. mdpi.comnih.gov Similarly, the decolorization kinetics of C.I. Direct Blue 108 in activated oxygen bleach systems also followed a first-order model. researchgate.net In contrast, the adsorption of many direct dyes, a key step in some remediation processes, often fits a pseudo-second-order kinetic model. unirioja.esmdpi.comresearchgate.net

Mineralization refers to the complete conversion of organic pollutants into inorganic substances like carbon dioxide, water, and mineral acids. While many AOPs can achieve high levels of decolorization, complete mineralization is often more challenging. For example, in the degradation of C.I. Direct Blue 15 with ICME-H₂O₂, while decolorization reached 98%, the TOC removal was 40%, indicating that some organic intermediates remained in the solution. mdpi.comnih.gov Similarly, for C.I. Direct Blue 106 treated with ozonation, a significant reduction in Chemical Oxygen Demand (COD) and TOC was observed, but complete mineralization was not achieved within the treatment time. scispace.com The degradation of C.I. Direct Blue 199 with the UV/H₂O₂ process resulted in 74% TOC removal, showing a substantial degree of mineralization. researchgate.net

Table: Degradation and Mineralization of C.I. Direct Dyes by AOPs

Ozonation and UV/H2O2 Applications in Research

Environmental Impact Pathways of this compound from an Ecotoxicological Perspective

The release of this compound and other synthetic dyes into the environment raises significant ecotoxicological concerns. ontosight.ai These dyes are often persistent and can have detrimental effects on aquatic ecosystems.

The presence of dyes like this compound in water bodies can cause severe ecological disruptions. The coloration of the water reduces light penetration, which in turn inhibits the photosynthesis of aquatic flora. nih.gov This can lead to a decrease in dissolved oxygen levels, impacting the entire aquatic food web. nih.gov

Many synthetic dyes, including azo dyes, are not easily biodegradable under normal environmental conditions. nih.gov Some direct dyes and their degradation by-products can be toxic. scispace.com For example, azo dyes can break down into toxic amines. scispace.com While some studies suggest that the by-products of direct dyes may be less toxic than those of reactive dyes due to the absence of heavy metals, they still pose an environmental risk. scispace.com

Toxicity tests using organisms like Daphnia magna are employed to assess the environmental impact of dye-containing wastewater. scispace.com A study on the ozonation of C.I. Direct Blue 106 showed that while the treatment reduced the color and organic load, the toxicity of the treated water, as measured by the inhibition of Daphnia magna, actually increased slightly. scispace.com This highlights the importance of evaluating not just the parent dye compound but also its degradation products.

The Canadian government has identified certain benzidine-based dyes, which are structurally related to some direct dyes, as having effects of concern on health. canada.ca This underscores the potential long-term health and environmental risks associated with this class of compounds.

Studies on Persistence and Recalcitrance in Aquatic Systems

The environmental persistence of synthetic dyes such as this compound is a significant concern due to their widespread use and potential for release into aquatic ecosystems. epa.govontosight.ai As a member of the disazo class of dyes, this compound possesses a complex aromatic structure that contributes to its stability and, consequently, its recalcitrance to degradation. worlddyevariety.comscispace.com Research into its behavior in aquatic environments focuses on its resistance to various degradation pathways, including microbial breakdown, hydrolysis, and photolysis.

Detailed quantitative studies specifically on the persistence of this compound are limited in publicly available literature. However, extensive research on the class of azo direct dyes provides a strong basis for understanding its likely environmental fate. Azo direct dyes are generally soluble in water, which allows them to remain in the water column for considerable periods before potentially partitioning to sediments. canada.cafishersci.se

A key feature of these dyes is their designed stability against microbial attack and light, which is essential for their industrial application but also makes them inherently persistent in the environment. mst.dk Empirical and modeled data for the class of azo direct dyes indicate that they are expected to biodegrade very slowly under aerobic conditions. canada.ca This resistance to aerobic breakdown is a primary factor in their classification as persistent substances in water, sediment, and soil. canada.ca Hydrolysis is generally not considered to be a significant degradation mechanism for azo dyes under typical environmental pH ranges. mst.dk Similarly, despite having chromophores that absorb visible and UV light, photolysis is not regarded as a major degradation pathway due to their high photolytic stability. mst.dk

In contrast to their recalcitrance in aerobic environments, azo dyes show susceptibility to degradation under anaerobic conditions. canada.camst.dk In anoxic environments, such as those found in some sediments, the azo bond (–N=N–) can be cleaved through a reductive process. canada.ca This primary biodegradation step results in the decolorization of the dye and the formation of constituent aromatic amines. canada.camst.dk Studies on analogous direct dyes have demonstrated this phenomenon; for example, Direct Blue 1* and Direct Blue 14* showed over 90% degradation in anaerobic sediment-water systems, with half-lives ranging from 2 to 16 days. mst.dk

Fungal treatment has also been explored as a method for breaking down these complex dyes. While not specific to this compound, a study on the related C.I. Direct Blue 71 found that certain fungi could effectively decolorize the dye. potopk.com.pl The fungus Aspergillus candidus was able to reduce the concentration of Direct Blue 71 by 84% over a 10-day period. potopk.com.pl

The following tables summarize research findings on the degradation of analogous direct blue dyes, illustrating the typical persistence and potential degradation pathways for this class of compounds.

Table 1: Anaerobic Degradation of Analogous Direct Azo Dyes This table presents data from studies on direct dyes structurally related to this compound, demonstrating their behavior in anaerobic aquatic systems.

| Compound Name | System | Degradation Result | Half-Life (t½) | Source |

| Direct Blue 1 | Anaerobic Sediment-Water | >90% | 2 - 16 days | mst.dk |

| Direct Blue 14 | Anaerobic Sediment-Water | >90% | 2 - 16 days | mst.dk |

Table 2: Fungal Biodegradation of C.I. Direct Blue 71 This table shows the results of a study on the decolorization of a related direct blue dye by different fungal species, indicating the potential for bioremediation.

| Fungal Species | Dye | Decolorization % (after 10 days) | Source |

| Aspergillus candidus | Direct Blue 71 | 84% | potopk.com.pl |

| Aspergillus iizukae | Direct Blue 71 | Not specified | potopk.com.pl |

| Aspergillus niger | Direct Blue 71 | Not specified | potopk.com.pl |

Advanced Analytical Methodologies for C.i. Direct Blue 8 Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of complex mixtures, enabling the separation and quantification of individual components. In the context of C.I. Direct Blue 8 research, several chromatographic techniques are pivotal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for accurately determining the concentration of the dye in various matrices.

Method development often involves optimizing several parameters to achieve a good separation with symmetrical peaks. A common approach is reversed-phase HPLC (RP-HPLC) utilizing a C18 column. bioline.org.br The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile. bioline.org.br For instance, a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and a mixture of methanol-acetonitrile has been successfully used for the separation of synthetic dyes. bioline.org.br Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate a wide range of compounds. bioline.org.br

Detection is commonly performed using a UV-Visible or a photodiode array (PDA) detector set at the maximum absorption wavelength (λmax) of the dye. najah.edufda.gov For this compound, the λmax is in the visible region of the electromagnetic spectrum. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. najah.edu Some studies have utilized multiple wavelengths for the simultaneous analysis of different dyes. fda.gov

Table 1: Illustrative HPLC Method Parameters for Azo Dye Analysis

| Parameter | Condition | Source |

| Column | C18 | bioline.org.br |

| Mobile Phase | Gradient of ammonium acetate buffer, methanol, and acetonitrile | bioline.org.br |

| Detection | UV-Vis or PDA Detector | najah.edufda.gov |

| Injection Volume | 5 µL | labrulez.com |

| Flow Rate | 0.6 - 1.0 mL/min | labrulez.comsielc.com |

This table presents a generalized summary of typical HPLC conditions and is not specific to a single published method.

Gas Chromatography–Mass Spectrometry (GC-MS) for Metabolite Identification

While this compound itself is not suitable for direct GC analysis due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying its degradation products and metabolites, which are often more volatile. epa.gov The degradation of azo dyes can lead to the formation of various aromatic amines, some of which are carcinogenic. nih.gov

Prior to GC-MS analysis, a sample preparation step is usually required to extract the metabolites from the aqueous matrix and, if necessary, derivatize them to increase their volatility and thermal stability. nih.gov Liquid-liquid extraction with a solvent like dichloromethane (B109758) is a common method. doi.org

The extracted and concentrated sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the column. doi.org The separated components then enter the mass spectrometer, which provides detailed mass spectra. These spectra serve as a "molecular fingerprint," allowing for the identification of the compounds by comparing them to spectral libraries (e.g., NIST) or through interpretation of the fragmentation patterns. frontiersin.org The retention time in the chromatogram provides an additional layer of identification. researchgate.net

Table 2: Example of Identified Degradation Products of a Similar Azo Dye (C.I. Direct Red 31) by GC-MS

| Retention Time (min) | Identified Compound | Molecular Formula |

| 11.65 | Intermediate | - |

| 16.52 | Intermediate | - |

| 18.62 | Intermediate | - |

| 24.48 | Intermediate | - |

| 26.18 | Intermediate | - |

| 27.59 | Intermediate | - |

| 34.05 | Intermediate | - |

Source: Adapted from a study on the electrochemical degradation of C.I. Direct Red 31. doi.org The specific intermediates for this compound would differ.

Gel Permeation Chromatography for Molecular Weight Distribution Analysis of Degradation Products

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. researchgate.netwikipedia.org It is particularly useful for analyzing the molecular weight distribution of polymers and their degradation products. filab.fr In the context of this compound, GPC can be employed to monitor the changes in the molecular size of the dye as it undergoes degradation, providing insights into the breakdown of the large dye molecule into smaller fragments. filab.fr

In GPC, the sample is dissolved in an appropriate solvent and passed through a column packed with a porous gel. wikipedia.org Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. researchgate.net The molecular weight distribution of the sample can be determined by calibrating the column with standards of known molecular weights, such as polystyrene or pullulan. wikipedia.orgknauer.net

Spectroscopic Characterization Techniques in Mechanistic Studies

Spectroscopic techniques are fundamental in studying the mechanisms of this compound degradation by providing information about the changes in its chemical structure and concentration over time.

UV-Visible Spectroscopy for Decolorization and Concentration Monitoring

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and effective technique for monitoring the decolorization of dye solutions and determining the concentration of this compound. unirioja.esthermofisher.com The color of the dye is due to its ability to absorb light in the visible region of the electromagnetic spectrum. thermofisher.com this compound typically exhibits a strong absorption peak at a specific wavelength (λmax) in the visible range. thermofisher.com

The decolorization process can be monitored by measuring the decrease in the absorbance at this λmax over time. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the dye, allowing for quantitative analysis. mdpi.com A standard calibration curve of absorbance versus known dye concentrations is typically prepared to determine the concentration of unknown samples. mdpi.com The complete disappearance of the peak in the visible region indicates the cleavage of the chromophoric group, which is responsible for the color.

Table 3: Maximum Absorption Wavelengths (λmax) of Selected Direct Dyes

| Dye | λmax (nm) | Source |

| Direct Blue 71 | 586 | thermofisher.com |

| Direct Red 81 | 512 | thermofisher.com |

| Direct Yellow 27 | 400 | thermofisher.com |

| C.I. Direct Blue 15 | 602 | mdpi.com |

This table provides examples of λmax for different direct dyes to illustrate the range of absorption in the visible spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the study of this compound degradation, FTIR is used to analyze the changes in the chemical structure of the dye molecule as it breaks down. mdpi.com By comparing the FTIR spectra of the dye before and after a degradation treatment, researchers can identify the disappearance of certain functional groups and the appearance of new ones, providing evidence for the degradation pathway. mdpi.com

The FTIR spectrum shows absorption bands at specific wavenumbers that correspond to the vibrations of different chemical bonds. For an azo dye like this compound, characteristic peaks would include those for N=N (azo bond), aromatic C=C, S=O (sulfonate groups), and O-H or N-H bonds. mdpi.comscienceworldjournal.org The disappearance or reduction in the intensity of the azo bond peak, for example, would be a clear indication of the cleavage of this bond during degradation. mdpi.com The appearance of new peaks could signify the formation of intermediate or final degradation products. niscpr.res.in

Table 4: General FTIR Characteristic Bands for Azo Dyes

| Wavenumber (cm⁻¹) | Functional Group | Source |

| 3400 - 3309 | -OH and –NH stretching | scienceworldjournal.org |

| 2800 - 3000 | N–H and CH-aromatic stretching | mdpi.com |

| 1700 | S=O of sulfites | mdpi.com |

| 1640 - 1460 | C=C in aromatic rings attached to N=N | mdpi.com |

| 1458 - 1411 | -N=N- (azo group) stretching | scienceworldjournal.org |

| 1382 - 1049 | –C-N stretching | scienceworldjournal.org |

| 1141 - 1010 | –S=O stretching | scienceworldjournal.org |

This table provides a general overview of characteristic FTIR bands and is not exhaustive for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed molecular structure of organic compounds like this compound. ox.ac.ukmdpi.comuoa.gr By exploiting the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uknih.gov

For a molecule as intricate as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural elucidation.

¹H NMR: This experiment identifies the different types of protons (hydrogen atoms) in the molecule and their relative numbers. The chemical shifts of the proton signals provide clues about their electronic environment (e.g., aromatic, aliphatic, near electron-withdrawing groups). ox.ac.uk Coupling patterns between adjacent protons (spin-spin coupling) reveal the connectivity of the carbon skeleton.

¹³C NMR: This technique provides a spectrum of the carbon atoms in the molecule. It is particularly useful for identifying non-protonated carbons, such as those in carbonyl groups or at the center of the azo linkages. ox.ac.uk

2D NMR Techniques: For complex structures, 2D NMR is indispensable.

COSY (Correlation Spectroscopy): Maps the correlations between coupled protons, helping to trace out spin systems and identify connected fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for connecting the different fragments of the molecule and confirming the positions of substituents and the azo linkages. ox.ac.uk

Table 1: Expected NMR Data for this compound Structural Confirmation

| NMR Technique | Information Gained | Relevance to this compound |

| ¹H NMR | Proton chemical shifts, integration (proton count), and coupling constants. | Differentiates aromatic protons on the naphthalene (B1677914) and benzene (B151609) rings, and protons of the methoxy (B1213986) groups. |

| ¹³C NMR | Carbon chemical shifts. | Identifies all unique carbon environments, including the aromatic carbons, methoxy carbons, and carbons bonded to nitrogen and sulfur. |

| COSY | ¹H-¹H correlations. | Establishes the connectivity of protons within each aromatic ring system. |

| HSQC/HMQC | ¹H-¹³C one-bond correlations. | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Crucial for linking the naphthalene and methoxy-substituted phenyl rings across the azo bridges and confirming the overall molecular framework. ox.ac.uk |

Mass Spectrometry (MS) for Degradation Product Identification

Mass spectrometry (MS) is a vital analytical tool for identifying the products formed during the degradation of this compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). researchgate.net This technique is particularly effective when coupled with a separation method like gas chromatography (GC) or liquid chromatography (LC).

In the context of this compound, degradation can occur through various processes such as photocatalysis, electrochemical oxidation, or biodegradation. These processes break down the large dye molecule into smaller, often more mobile, and potentially toxic intermediates.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a preferred method for analyzing the degradation of water-soluble dyes like this compound. LC separates the complex mixture of degradation products, which are then introduced into the mass spectrometer. The initial MS scan provides the molecular weights of the various components. In tandem MS (MS/MS), specific ions are selected and fragmented to produce a characteristic pattern of daughter ions. upce.cz This fragmentation pattern provides structural information that is crucial for identifying the unknown degradation products. researchgate.net

GC-MS: Gas chromatography-mass spectrometry can be used to identify volatile or semi-volatile degradation products. doi.org However, many of the degradation products of sulfonated azo dyes are non-volatile, making LC-MS a more broadly applicable technique.

Table 2: Potential Degradation Products of this compound and their Detection by MS

| Potential Degradation Product | Formation Mechanism | Analytical Approach |

| Aromatic amines (e.g., derivatives of o-dianisidine) | Reductive cleavage of the azo bond | LC-MS/MS to identify the specific amine structures based on their mass and fragmentation patterns. |

| Naphthalenic and phenolic compounds | Cleavage of the azo bond and further oxidation | LC-MS/MS for identification of hydroxylated and sulfonated aromatic intermediates. |

| Smaller organic acids and aldehydes | Ring opening of the aromatic structures | GC-MS after derivatization, or LC-MS for non-volatile acidic products. doi.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. thermofisher.comeag.comthermofisher.com It is particularly useful for studying the interaction of this compound with solid surfaces, such as adsorbents or catalysts used in remediation processes.

XPS works by irradiating a sample with X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical (oxidation) state. eag.comresearchgate.net

In research involving this compound, XPS can be used to:

Confirm the adsorption of the dye onto a material's surface by detecting the elements present in the dye (e.g., nitrogen, sulfur) that are not in the adsorbent itself.

Investigate the chemical interactions between the dye and the surface. For example, shifts in the binding energies of N 1s or S 2p electrons can indicate the formation of chemical bonds or changes in the chemical environment upon adsorption.

Analyze the surface chemistry of catalysts used for dye degradation, providing insights into the catalytic mechanism. mdpi.com

Table 3: Application of XPS in this compound Research

| XPS Analysis | Information Provided | Example Application |

| Survey Scan | Elemental composition of the surface. | Detecting C, N, O, S, and Na on the surface of an adsorbent after exposure to a this compound solution. |

| High-Resolution N 1s Scan | Chemical states of nitrogen. | Differentiating between azo (-N=N-) nitrogen and other nitrogen species that may form during surface interactions or degradation. |

| High-Resolution S 2p Scan | Chemical states of sulfur. | Confirming the presence of the sulfonate groups (-SO₃⁻) on the surface and monitoring any chemical changes to these groups. |

| High-Resolution C 1s Scan | Carbon bonding environments (e.g., C-C, C-O, C-N). | Characterizing the carbon structure of the adsorbed dye and the underlying substrate. mdpi.com |

Electrochemical Methods for Detection and Degradation Monitoring

Electrochemical methods offer a sensitive, rapid, and often cost-effective approach for both the detection of this compound and for monitoring its degradation in real-time. rsc.orgmdpi.com These techniques are based on measuring the electrical response (e.g., current or potential) that occurs when the dye molecule undergoes an oxidation or reduction reaction at an electrode surface.

Voltammetric Techniques: Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used. rsc.orgacs.org A potential is applied to a working electrode and the resulting current is measured. This compound, with its electroactive azo groups and phenolic moieties, can be oxidized or reduced, producing a characteristic peak in the voltammogram. The position of the peak is indicative of the dye, and the height of the peak is proportional to its concentration.

Sensor Development: To improve sensitivity and selectivity, the working electrode is often modified with nanomaterials, polymers, or other chemical agents that can enhance the electrochemical response of the dye. rsc.org

Degradation Monitoring: Electrochemical sensors are particularly well-suited for monitoring degradation processes. acs.orgiosrjournals.org As the dye molecule is broken down, its electrochemical signal decreases. By taking measurements at different time intervals during a degradation experiment (e.g., photocatalytic or electrochemical degradation), a kinetic profile of the dye's disappearance can be constructed. acs.org This allows for the rapid assessment of the efficiency of a given treatment method. doi.org

Table 4: Electrochemical Techniques for this compound Analysis

| Technique | Principle | Application for this compound |

| Cyclic Voltammetry (CV) | The potential is swept in both forward and reverse directions, providing information on the redox processes. | Investigating the electrochemical behavior of the dye, determining its oxidation and reduction potentials, and studying the reversibility of the electrode reactions. |

| Square Wave Voltammetry (SWV) | A potential waveform consisting of a square wave superimposed on a staircase potential is applied, resulting in high sensitivity. | Quantitative determination of this compound at low concentrations. rsc.org |

| Amperometry | A constant potential is applied, and the current is measured as a function of time. | Real-time monitoring of the concentration change during a degradation process. |

Theoretical and Computational Studies on C.i. Direct Blue 8

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Azo Bond Stability

No specific DFT studies on the molecular geometry and azo bond stability of C.I. Direct Blue 8 were found in the available literature. Such studies would be crucial in understanding the molecule's structural conformation and the energetic stability of its characteristic azo linkages (-N=N-), which are often the primary sites for metabolic cleavage during biodegradation.

Molecular Dynamics Simulations of Dye-Material Interactions

Adsorption Mechanisms at Atomic and Molecular Levels

There is a lack of specific molecular dynamics simulation studies that detail the adsorption mechanisms of this compound onto various surfaces at an atomic or molecular level. These simulations would provide valuable insights into the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern its binding to materials like activated carbon, clays, or biomass, which are commonly used in wastewater treatment.

Interactions with Enzyme Active Sites in Biodegradation Models

No computational models or molecular dynamics simulations illustrating the interaction of this compound with the active sites of enzymes, such as azoreductases, were identified. These studies are fundamental to understanding the enzymatic degradation pathways and the specific molecular recognitions required for the breakdown of the dye.

Predictive Modeling of Environmental Fate and Transport

Specific predictive models, such as QSARs, for the environmental fate and transport of this compound are not described in the available research. These models are essential for forecasting the dye's persistence, mobility, and potential for bioaccumulation in various environmental compartments.

Advanced Applications and Functionalization of C.i. Direct Blue 8 Beyond Traditional Dyeing

C.I. Direct Blue 8 in Sensor Development and Sensing Mechanisms

The unique chemical structure and properties of this compound and related azo dyes have prompted research into their application in sensor technology. These applications extend beyond simple colorimetric indicators to more complex chemo- and biosensing systems for environmental monitoring.

Chemo- and Biosensors for Environmental Monitoring

The detection of various pollutants and biologically relevant molecules is a critical aspect of environmental monitoring. Azo dyes, including compounds structurally related to this compound, are being explored as recognition elements in chemo- and biosensors. These sensors can provide direct conversion of a biological or chemical event into a measurable electronic signal. worlddyevariety.comuzh.ch The development of these sensors is crucial for creating fast, sensitive, and selective analytical tools for applications in medical diagnostics and environmental analysis. mdpi.com

The core of this application lies in the interaction between the dye molecule and the target analyte. This interaction can trigger a change in the dye's properties, such as its color or electrochemical behavior, which can then be detected. For instance, research has been conducted on the degradation of dyes like Direct Blue 15 using iron-carbon micro-electrolysis (ICME), demonstrating the electrochemical reactivity of these compounds. researchgate.net In one study, this system achieved 98% decolorization and 40% total organic carbon removal within 60 minutes under specific conditions. researchgate.net This reactivity highlights the potential for these dyes to be used in sensors that detect substances through redox reactions.

Optical and Electrochemical Sensing Principles

Both optical and electrochemical principles are employed in sensors utilizing dyes like this compound. mdpi.org